molecular formula C22H23N3O2S B303572 N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303572
M. Wt: 393.5 g/mol
InChI Key: VTAZOZJNFQVSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, commonly known as HTL9936, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. HTL9936 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory diseases. In

Mechanism of Action

HTL9936 acts as a competitive antagonist of CXCR2, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including neutrophils. CXCR2 is activated by chemokines, which are small proteins that are secreted by various cells in response to inflammation. The activation of CXCR2 leads to the recruitment of neutrophils to the site of inflammation, which contributes to tissue damage. HTL9936 binds to CXCR2 and prevents the activation of the receptor, thereby blocking the recruitment of neutrophils.
Biochemical and Physiological Effects
HTL9936 has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. In a mouse model of COPD, treatment with HTL9936 significantly reduced the infiltration of neutrophils into the lungs and improved lung function. In a mouse model of asthma, HTL9936 reduced airway inflammation and hyperresponsiveness. In a mouse model of IBD, HTL9936 reduced inflammation and improved gut barrier function.

Advantages and Limitations for Lab Experiments

HTL9936 is a potent and selective antagonist of CXCR2, which makes it an excellent tool for studying the role of CXCR2 in various inflammatory diseases. However, like any other small molecule, HTL9936 has some limitations. One of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, HTL9936 has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.

Future Directions

There are several future directions for research on HTL9936. One of the most promising areas of research is the development of HTL9936 as a therapeutic agent for various inflammatory diseases. Preclinical studies have shown that HTL9936 has potent anti-inflammatory effects, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of research is the development of more potent and selective CXCR2 antagonists that can overcome the limitations of HTL9936, such as its solubility and short half-life. Finally, research is needed to further elucidate the role of CXCR2 in various inflammatory diseases and to identify new therapeutic targets for these diseases.

Synthesis Methods

The synthesis of HTL9936 involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The synthesis of HTL9936 was first reported by a team of researchers from the University of Bristol in 2017. The synthesis involves the reaction of 3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst to form the desired product.

Scientific Research Applications

HTL9936 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease (IBD). CXCR2 is a chemokine receptor that is involved in the recruitment of neutrophils, which play a crucial role in the pathogenesis of these diseases. HTL9936 acts as a potent and selective antagonist of CXCR2 and has shown promising results in preclinical studies.

properties

Product Name

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C22H23N3O2S/c1-13(26)14-8-6-9-16(11-14)24-21(27)20-19(23)17-12-15-7-4-2-3-5-10-18(15)25-22(17)28-20/h6,8-9,11-12H,2-5,7,10,23H2,1H3,(H,24,27)

InChI Key

VTAZOZJNFQVSSX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origin of Product

United States

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